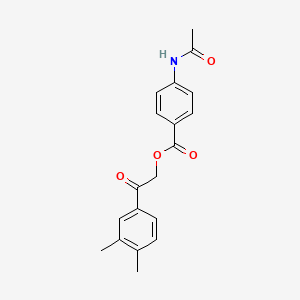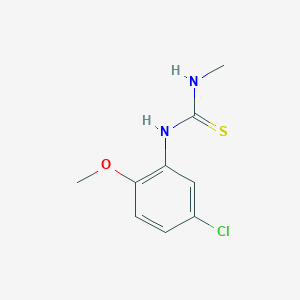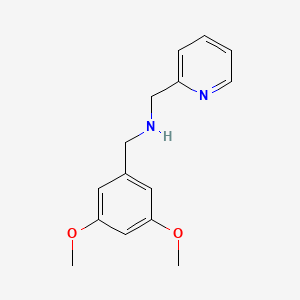![molecular formula C18H13FN2O2S B5809374 N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)
N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as FL118, is a novel small molecule drug candidate that has shown promising results in preclinical studies. It was first synthesized in 2008 by researchers at the University of Texas MD Anderson Cancer Center, and since then, it has been extensively studied for its potential applications in cancer treatment.
Mécanisme D'action
The exact mechanism of action of FL118 is not fully understood, but it is believed to work by targeting multiple pathways involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins involved in cancer cell signaling, including the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
FL118 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it exerts its anticancer activity. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Additionally, FL118 has been shown to enhance the immune response against cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FL118 as a research tool is its potent anticancer activity, which makes it a useful tool for studying cancer biology and developing new cancer therapies. However, one limitation of FL118 is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Orientations Futures
There are several potential future directions for research on FL118. One area of interest is to further investigate its mechanism of action and identify the specific targets that it interacts with in cancer cells. Another potential direction is to explore its potential applications in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy as a potential cancer treatment.
Méthodes De Synthèse
The synthesis of FL118 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride to form 4-nitro-N-(4-fluorophenyl)benzamide. This intermediate compound is then reduced using tin and hydrochloric acid to yield 4-amino-N-(4-fluorophenyl)benzamide. The final step involves the reaction of 4-amino-N-(4-fluorophenyl)benzamide with 2-thiophenecarboxylic acid chloride to form FL118.
Applications De Recherche Scientifique
FL118 has been extensively studied for its potential applications in cancer treatment. Several preclinical studies have shown that it has potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. It has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-[3-[(4-fluorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(22)20-14-3-1-4-15(11-14)21-18(23)16-5-2-10-24-16/h1-11H,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHFLQLAVNMLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)






